molecular formula C15H22O2S2 B14181246 8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane CAS No. 929009-64-3

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane

Cat. No.: B14181246
CAS No.: 929009-64-3
M. Wt: 298.5 g/mol
InChI Key: OSFBQSFFILOMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is a heterocyclic compound that belongs to the family of oxathiacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane can be synthesized by the interaction of (2,3-dibromo-1-propyl)benzene with 1,8-dimercapto-3,6-dioxaoctane . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism by which 8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the compound act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and solubility of the metal ions, making them easier to extract or transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is unique due to the presence of the benzyl group, which can enhance its complexation properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its analogs .

Properties

CAS No.

929009-64-3

Molecular Formula

C15H22O2S2

Molecular Weight

298.5 g/mol

IUPAC Name

8-benzyl-1,4-dioxa-7,10-dithiacyclododecane

InChI

InChI=1S/C15H22O2S2/c1-2-4-14(5-3-1)12-15-13-18-10-8-16-6-7-17-9-11-19-15/h1-5,15H,6-13H2

InChI Key

OSFBQSFFILOMBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCSC(CSCCO1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.